![molecular formula C16H22Cl2N2O2 B2699093 (2-Chlorophenyl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride CAS No. 1396675-62-9](/img/structure/B2699093.png)
(2-Chlorophenyl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride
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Overview
Description
Scientific Research Applications
- The compound’s cyclopropane ring structure has been associated with antitumor activity. Researchers have explored its effects against P388 murine lymphocytic leukemia, finding considerable activity . Further investigations into its mechanism of action and potential as an anticancer agent are warranted.
- Piperazine derivatives, including this compound, have been studied for their clinical applications in treating functional diseases. Their anthelmintic, antibacterial, and insecticidal activities make them promising candidates for neuropharmacological research .
Anticancer Potential
Neuropharmacology
Mechanism of Action
Target of Action
It’s known that piperazine derivatives, which this compound is a part of, show a wide range of biological and pharmaceutical activity .
Mode of Action
Piperazine derivatives are known to interact with multiple receptors, which could suggest a similar interaction for this compound .
Biochemical Pathways
Piperazine derivatives are known to possess various biological activities, suggesting that this compound may affect multiple pathways .
Future Directions
properties
IUPAC Name |
(2-chlorophenyl)-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2.ClH/c17-14-4-2-1-3-13(14)16(21)19-9-7-18(8-10-19)11-15(20)12-5-6-12;/h1-4,12,15,20H,5-11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQVFPRKGJASLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)C(=O)C3=CC=CC=C3Cl)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride |
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